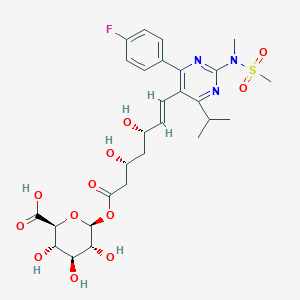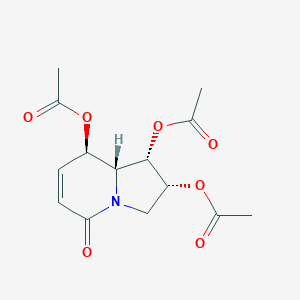
(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of stereoisomeric sugar-derived indolizines, including our compound of interest, is accomplished through a straightforward method. The process involves the creation of carbon-carbon double bonds and carbonyl functionalities on the six-membered ring, making these nitrogen-containing heterocycles useful building blocks for preparing a variety of enantiopure polyhydroxylated indolizidines. These compounds are of interest for their glycosidase inhibitory activity, demonstrating the compound's foundational role in synthesizing biologically active molecules (Paolucci & Mattioli, 2001).
Molecular Structure Analysis
Although direct molecular structure analysis of "(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine" was not found, studies on similar compounds, such as 2,5,8-triazido-s-heptazine, offer insights into related structures. These studies reveal planar molecular structures with pi delocalization in C-N bonds, indicative of potential stability and electronic properties conducive to a variety of chemical applications (Miller, Swenson, & Gillan, 2004).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be inferred from related research, showing a wide pH range of electrochemical behavior and providing insights into its versatile applications in electrochemical and redox reactions. These characteristics suggest a broad potential for the compound in various chemical synthesis and analysis applications (Sharma, Kumar, & Sharma, 2004).
Physical Properties Analysis
The physical properties of indolizines and related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. While specific data on our compound is scarce, the physical properties of similar molecules suggest a solid foundation for further exploration in materials science and engineering (Bian et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are essential for tailoring the compound for specific scientific applications. Studies on related molecules highlight the compound's potential for forming stable, functional derivatives with desirable chemical properties for further research and development (Amer et al., 1990).
Applications De Recherche Scientifique
Pharmacological Potential and Drug Development
Compounds like (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine, with complex heterocyclic structures, often serve as key scaffolds in drug discovery. Their diverse biological activities can be attributed to the variability in their molecular frameworks, which can interact with biological targets in unique ways. For instance, triazole derivatives have been explored for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties (Ferreira et al., 2013). This highlights the potential of complex heterocycles in contributing to the development of new therapeutic agents.
Chemical Synthesis and Green Chemistry
The synthesis of complex molecules like (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine presents challenges that drive innovation in synthetic methodologies. Efforts to develop more efficient, eco-friendly synthesis routes for triazine derivatives, for example, reflect the broader goal of enhancing the sustainability of chemical synthesis (Rani & Kumari, 2020). This area of research not only focuses on creating new compounds but also on refining the processes by which they are produced, emphasizing energy conservation and minimal environmental impact.
Optoelectronic Applications
The structural complexity and electronic properties of certain heterocyclic compounds open avenues for their application in optoelectronics. Functionalized quinazolines and pyrimidines, for example, have been identified as valuable for creating novel optoelectronic materials (Lipunova et al., 2018). These materials are integral to developing devices for photoelectric conversion, luminescence, and image sensing. The study of such compounds may provide insights into the design of new materials with enhanced electronic and photophysical properties.
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources3. As with any chemical compound, appropriate safety measures should be taken when handling it.
Orientations Futures
The future directions for the use of this compound are not specified in the available resources. Given that it’s used for proteomics research1, it’s likely that future research could involve further exploration of its properties and potential applications in this field.
Please note that this analysis is based on the limited information available from the resources I have access to. For a more comprehensive analysis, especially regarding synthesis, chemical reactions, mechanism of action, and safety and hazards, consulting scientific literature or experts in the field may be necessary.
Propriétés
IUPAC Name |
[(1S,2R,8R,8aR)-1,8-diacetyloxy-5-oxo-2,3,8,8a-tetrahydro-1H-indolizin-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXMIOMJNNRVNX-HBJVGIJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CN2[C@@H]([C@@H]1OC(=O)C)[C@@H](C=CC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

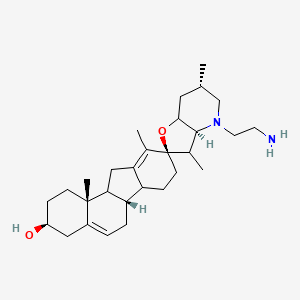
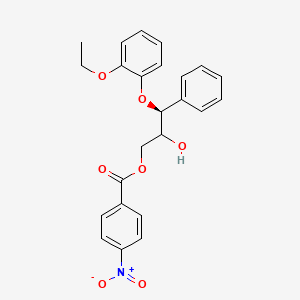
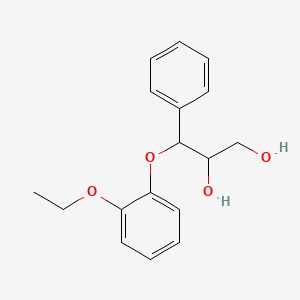

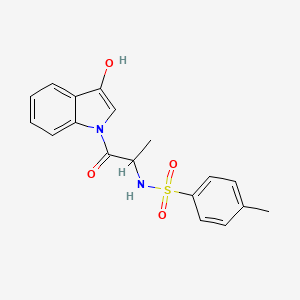
![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)
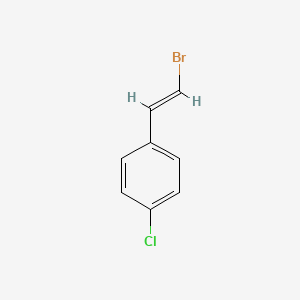
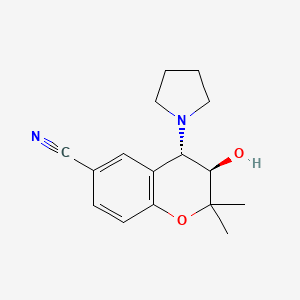
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)
![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

